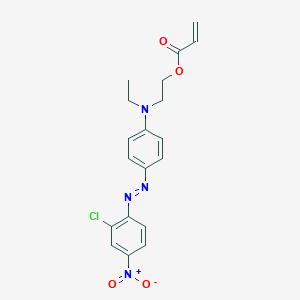

Disperse Rot 13 Acrylat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including reactions that incorporate various functional groups into the target molecule. These processes may involve catalyzed reactions, the use of diazo compounds, and specific conditions to achieve the desired configuration and yield. For example, the Rhodium(II) acetate-catalyzed decomposition of ethyl 2-diazo-3-oxopent-4-enoates leads to the formation of compounds with specific functional groups, demonstrating a method of constructing complex molecules from simpler precursors (Taylor & Davies, 1983).

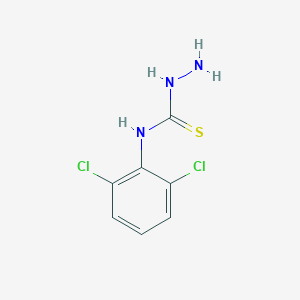

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques such as X-ray diffraction, revealing detailed information about their conformation and the interactions that stabilize their structure. For instance, the crystal structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate has been determined, showcasing the importance of hydrogen bonding and other non-covalent interactions in defining the molecular geometry (Johnson et al., 2006).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, reflecting their reactivity and the influence of their functional groups. The reactions can be tailored to produce specific derivatives or to modify the compound's properties for particular applications. The study of such reactions provides insights into the versatility and potential utility of the compounds.

Physical Properties Analysis

The physical properties, including melting points, solubility, and phase behavior, are crucial for understanding how these compounds can be manipulated and used in practical applications. Studies have shown that modifications to the molecular structure can significantly impact these properties, affecting everything from the compound's stability to its reactivity.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity towards different reagents, and the stability of the compounds under various conditions, are vital for their potential applications. Detailed investigations into these properties help in tailoring the compounds for specific uses, whether in materials science, pharmaceuticals, or as intermediates in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Nichtlineares optisches (NLO) Material

Disperse Rot 13 Acrylat ist ein Azofarbstoff, der als nichtlineares optisches (NLO) Material verwendet werden kann . Es ist ein mit Azobenzol funktionalisiertes Molekül mit reversibler cis-trans-Photoisomerisierung . Diese Eigenschaft macht es für die Verwendung in optischen Speicher- und Schaltvorrichtungen geeignet .

Photonische und optische Materialien

Die Lichtabsorptionseigenschaften von this compound machen es wertvoll für die Entwicklung photonischer und optischer Materialien. Es kann als Goldstandard für Oberflächenreliefgitter (SRGs) verwendet werden, bei denen es sich um mikroskopische Muster auf einer Oberfläche handelt, die Licht manipulieren.

Ophthalmische Anwendungen

This compound ist ein wasserlösliches Polymerpigment mit hohem Brechungsindex . Dies macht es nützlich in ophthalmischen Anwendungen .

Lithografische Anwendungen

Aufgrund seiner hohen Wasserlöslichkeit und eines Chromophors, das Licht bei einer Wellenlänge von 600 nm absorbiert , wird this compound in lithografischen Anwendungen verwendet

Wirkmechanismus

Target of Action

Disperse Red 13 Acrylate, also known as DISPERSE RED 13 ACRYLATE 98 or 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate, is primarily used as a non-linear optical (NLO) material . Its primary targets are optical memory and switching devices .

Mode of Action

The compound is an azobenzene functionalized molecule . It exhibits reversible cis-trans photoisomerization . This means that it can switch between different forms when exposed to light, which is a crucial property for optical memory and switching devices .

Biochemical Pathways

Its azobenzene functional group is known to undergo photoisomerization, a process where the molecule changes its structure in response to light . This property is key to its function in optical devices.

Result of Action

The primary result of Disperse Red 13 Acrylate’s action is its ability to function as a non-linear optical (NLO) material . Its reversible cis-trans photoisomerization allows it to be used in optical memory and switching devices .

Action Environment

The action of Disperse Red 13 Acrylate is influenced by environmental factors such as light and temperature. Its photoisomerization property is triggered by light, and its efficiency can be affected by the intensity and wavelength of the light . The stability and efficacy of the compound can also be influenced by temperature, as suggested by its melting point of 74-79 °C .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O4/c1-3-19(25)28-12-11-23(4-2)15-7-5-14(6-8-15)21-22-18-10-9-16(24(26)27)13-17(18)20/h3,5-10,13H,1,4,11-12H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXVPCCKVUYGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401336 | |

| Record name | Disperse Red 13 acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10462-94-9 | |

| Record name | Disperse Red 13 acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

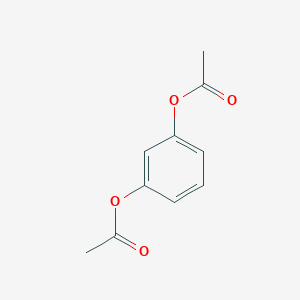

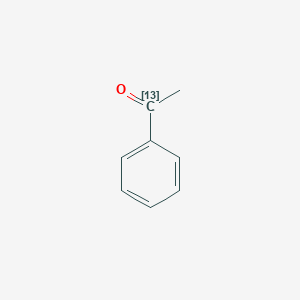

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

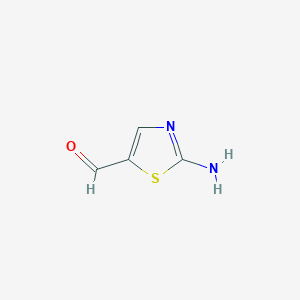

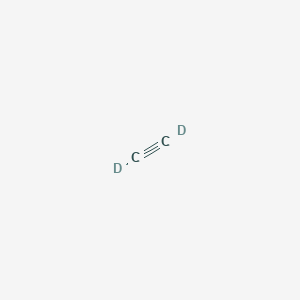

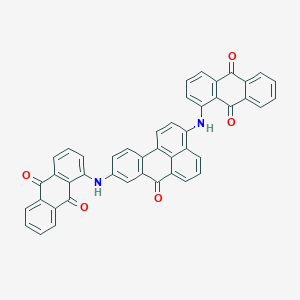

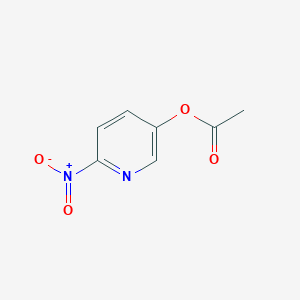

Feasible Synthetic Routes

Q & A

Q1: What role does Disperse Red 13 acrylate play in achieving all-optical tunability in these metamaterials?

A1: Disperse Red 13 acrylate, an azobenzene derivative, is key to achieving all-optical tunability in these metamaterials due to its photoisomerization properties. [, ] When incorporated into the metamaterial structure, this compound exhibits a significant change in its refractive index upon exposure to light. [, ] This light-induced refractive index change enables the manipulation of plasmonic resonances within the metamaterial, leading to tunable optical properties. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)